

# Introduction: The Persistent Legacy of a Flame Retardant

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,2',4,4',5,5'-Hexabromobiphenyl

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**2,2',4,4',5,5'-Hexabromobiphenyl**, commonly known as PBB-153, is a specific congener of the polybrominated biphenyl (PBB) class of chemicals.[1] PBBs are synthetic organic compounds that were widely used as flame retardants in a variety of consumer and industrial products, including plastics for electronics, textiles, and polyurethane foams.[1][2][3][4] PBB-153 was a major component, often the most prevalent, in commercial PBB mixtures like FireMaster® BP-6 and FF-1.[1][5]

The production of PBBs was banned in the United States in 1976 following a major contamination incident in Michigan in 1973, where PBB was accidentally mixed into animal feed.[6][7] Despite the cessation of production, PBB-153 remains a significant environmental and health concern due to its extreme persistence in the environment, its tendency to bioaccumulate in the food chain, and its potential for long-range transport.[4][8][9] As a lipophilic (fat-soluble) compound, it accumulates in the adipose tissues of animals and humans, leading to long-term body burdens.[1][8][10] Its toxicological profile, including its role as an endocrine disruptor and potential carcinogen, necessitates a thorough understanding of its fundamental properties for researchers in toxicology, environmental science, and drug development.[1][10]

## Core Physical and Chemical Properties of PBB-153

The physicochemical properties of PBB-153 dictate its environmental fate, bioavailability, and toxicological behavior. Its low water solubility and high lipophilicity are key to its persistence and bioaccumulation.

## Summary of Key Properties

Property	Value	Source(s)
IUPAC Name	1,2,4-tribromo-5-(2,4,5-tribromophenyl)benzene	[1][11]
Synonyms	2,2',4,4',5,5'-Hexabromobiphenyl, BB-153	[1][3]
CAS Number	59080-40-9	[2][12]
Molecular Formula	C <sub>12</sub> H <sub>4</sub> Br <sub>6</sub>	[1][12]
Molecular Weight	627.58 g/mol	[1][12][13]
Appearance	White to Off-White Solid	[3][8]
Melting Point	72 °C	[1][5][12]
Boiling Point	474.4 ± 40.0 °C (estimated)	[3]
Water Solubility	~11 µg/L	[1][14]
Vapor Pressure	5.2 x 10 <sup>-8</sup> mmHg at 25 °C	[1][5][7]
Log K <sub>ow</sub>	6.39	[5][8]
Henry's Law Constant	3.9 x 10 <sup>-6</sup> atm·m <sup>3</sup> /mol	[1][5]

## Structural and Chemical Identity

PBB-153 is a member of the polybrominated biphenyls, which are a class of organic compounds consisting of a biphenyl core substituted with bromine atoms.[13] The specific arrangement of six bromine atoms at the 2,2',4,4',5,5' positions on the two phenyl rings defines this particular congener. This structure is highly stable and resistant to degradation.

PBB-153	2,2',4,4',5,5'-Hexabromobiphenyl	Molecular Formula: C <sub>12</sub> H <sub>4</sub> Br <sub>6</sub>	Molecular Weight: 627.58 g/mol	Appearance: White Solid	Melting Point: 72 °C	Log K <sub>ow</sub> : 6.39 (High Lipophilicity)	Water Solubility: ~11 µg/L (Very Low)	Vapor Pressure: Very Low
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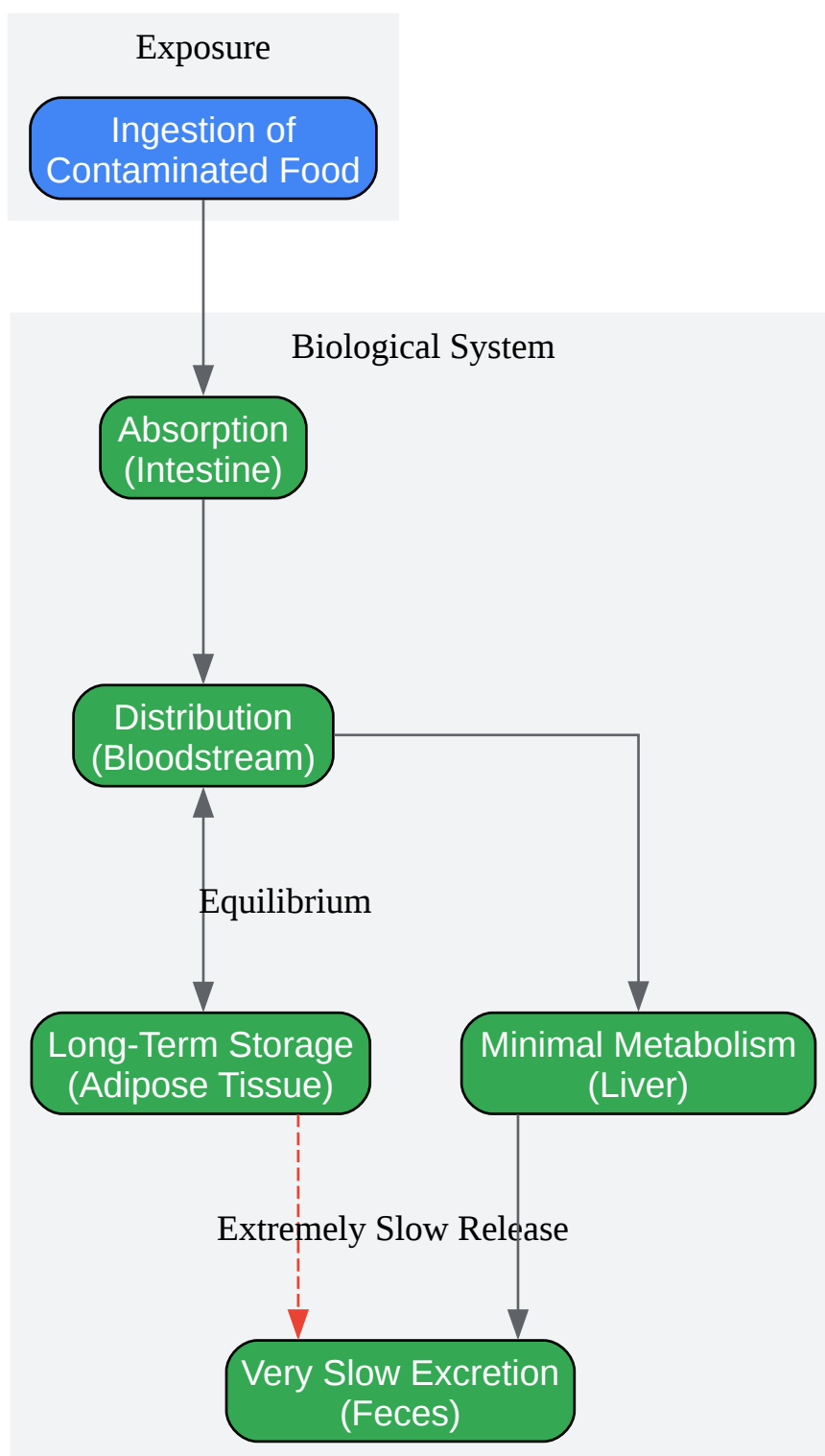
Caption: Core physicochemical properties of PBB-153.

## Toxicokinetics and Biological Significance

The interaction of PBB-153 with biological systems is largely governed by its chemical properties. Its high lipophilicity and resistance to metabolic breakdown are central to its toxicological profile.

### Absorption, Distribution, Metabolism, and Excretion (ADME)

- **Absorption and Distribution:** When ingested, PBB-153 is readily absorbed from the intestine and distributed throughout the body.<sup>[1]</sup> Due to its high octanol-water partition coefficient (Log  $K_{ow}$ ), it preferentially accumulates and is stored in lipid-rich tissues, particularly adipose tissue (fat).<sup>[1][8][10]</sup> It also circulates in the blood, bound to lipids.<sup>[10]</sup>
- **Metabolism:** PBB-153 is highly resistant to metabolic degradation. In vivo studies in rats have shown that the vast majority of a given dose is not metabolized.<sup>[1]</sup> While some in vitro studies using liver microsomes have produced hydroxylated metabolites, this process is extremely limited in the whole organism.<sup>[1]</sup>
- **Excretion:** Excretion of PBB-153 is exceptionally slow, with less than 10% of a dose being excreted over an extended period.<sup>[1]</sup> This slow elimination leads to a very long biological half-life.
- **Biological Half-Life:** The adjusted median participant-specific half-life for PBB-153 in humans has been estimated to be approximately 12.23 years.<sup>[10][15]</sup> This long half-life means that the body burden decreases very slowly, even decades after exposure has ceased.<sup>[10]</sup>



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Caption: Toxicokinetic pathway of PBB-153 in the human body.

## Mechanism of Toxicity

The toxicity of PBB-153 is thought to be mediated primarily through its interaction with the aryl hydrocarbon receptor (AhR).[1][2] Binding and activation of the AhR can disrupt normal cellular processes, leading to changes in gene expression that affect biochemical and endocrine pathways.[1] PBB-153 is also recognized as an endocrine-disrupting chemical (EDC), and exposure has been linked to various adverse health outcomes, including alterations in the immune system and metabolic pathways.[10][16][17][18]

## Analytical Methodologies and Spectroscopic Data

Accurate quantification of PBB-153 in environmental and biological samples is critical for exposure assessment and toxicological research. Gas chromatography is the cornerstone of PBB-153 analysis.

### Primary Analytical Technique: GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for the analysis of PBB-153.[8][19] For enhanced sensitivity and selectivity, especially in complex biological matrices, tandem mass spectrometry (GC-MS/MS) is often employed.[20]

#### Key Spectroscopic Data:

- **Mass Spectrometry (GC-MS):** In electron ionization (EI) mode, the mass spectrum of PBB-153 is characterized by its molecular ion peak and a prominent isotopic pattern due to the presence of six bromine atoms. Key fragments include  $m/z$  values of 308 and 468.[1] Under negative chemical ionization (NICI) conditions, the bromide ions ( $m/z$  79 and 81) are the most abundant fragments.[21]
- **Isotope Dilution:** For precise quantification, isotope dilution analysis is the gold standard. This involves spiking the sample with a known amount of a stable isotope-labeled internal standard, such as  $^{13}\text{C}_{12}$ -PBB-153, prior to extraction and cleanup.[19][20][22]

**Analytical Challenges:** A significant challenge in PBB-153 analysis is its potential for co-elution with other persistent organic pollutants that have similar chemical properties, most notably the polybrominated diphenyl ether congener BDE-154, on certain GC columns.[8][19] High-

resolution GC columns and specific MS/MS transitions are necessary to ensure accurate differentiation and quantification.[\[19\]](#)[\[22\]](#)

## Experimental Protocols

The following protocols outline standardized workflows for the determination of PBB-153 in biological samples and the subsequent analysis of its metabolic impact.

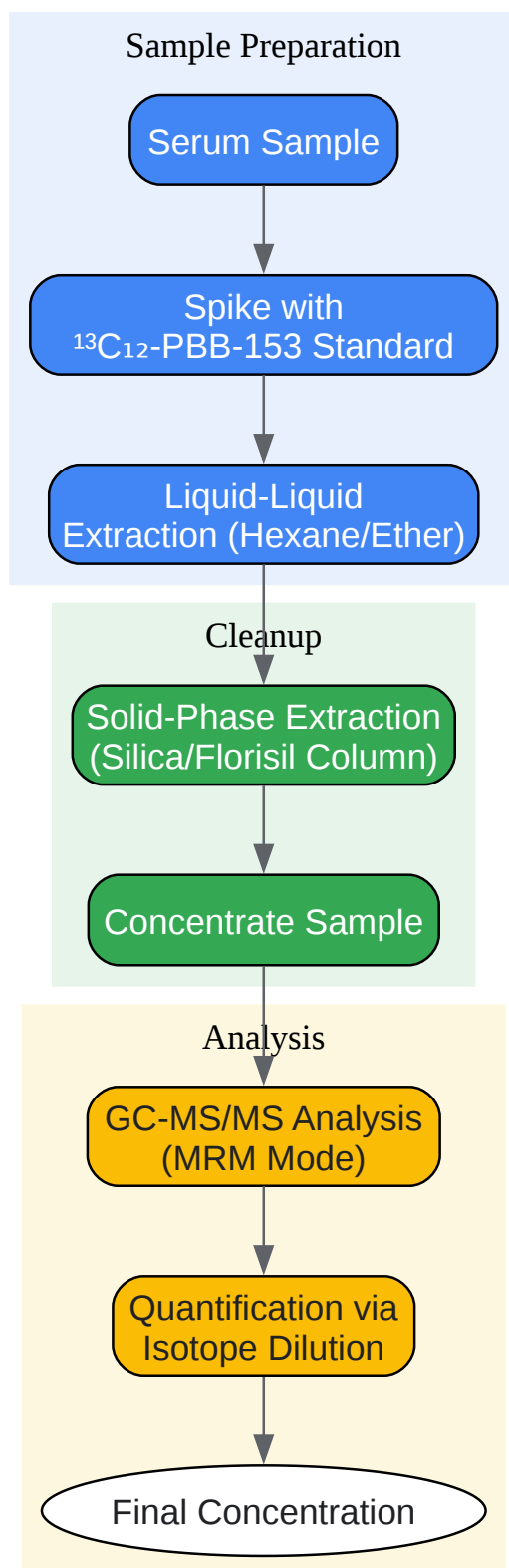
### Protocol 1: Quantification of PBB-153 in Human Serum by GC-MS/MS

This protocol is based on established methods for analyzing persistent organic pollutants in human matrices.[\[20\]](#)[\[23\]](#)

Methodology:

- Sample Preparation:
  - Spike a 1 mL serum sample with  $^{13}\text{C}_{12}$ -PBB-153 internal standard.
  - Denature proteins with formic acid and water.
  - Perform a liquid-liquid extraction (LLE) using a mixture of hexane and ethyl ether.
  - Vortex and centrifuge the sample to separate the organic and aqueous layers.
  - Collect the organic (top) layer containing the PBBs.
- Sample Cleanup:
  - Pass the extracted organic solvent through a multi-layer silica gel/Florisil solid-phase extraction (SPE) column to remove interfering lipids and other compounds.
  - Elute the PBB fraction with hexane.
  - Concentrate the final eluate to a small volume under a gentle stream of nitrogen.
- Instrumental Analysis:

- Inject the concentrated extract into a gas chromatograph equipped with a tandem mass spectrometer (GC-MS/MS).
- Use a high-resolution capillary column (e.g., DB-5ms) for optimal separation.
- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- Quantify the native PBB-153 by comparing its peak area to that of the  $^{13}\text{C}_{12}$ -PBB-153 internal standard using a calibration curve.



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Caption: Workflow for PBB-153 quantification in serum.



## Protocol 2: Untargeted Metabolomics for Assessing PBB-153 Exposure Effects

This workflow identifies metabolic pathway perturbations associated with PBB-153 exposure. [\[16\]](#)[\[24\]](#)

### Methodology:

- Cohort and Sample Collection:
  - Collect plasma or serum samples from a human cohort with a known history of PBB exposure (e.g., the Michigan PBB Registry).
  - Divide each sample into two aliquots: one for PBB quantification and one for metabolomic profiling.
- Exposure Quantification:
  - Quantify PBB-153 levels in one aliquot using the GC-MS/MS protocol described above.
- Metabolomic Profiling:
  - Perform untargeted high-resolution metabolomic profiling on the second aliquot using liquid chromatography with high-resolution mass spectrometry (LC-HRMS).
  - Analyze samples in both positive and negative ionization modes to achieve broad coverage of the metabolome.
- Data Processing and Analysis:
  - Process the raw LC-HRMS data to detect and align metabolic features.
  - Perform statistical analysis (e.g., correlation analysis) to identify metabolic features that are significantly associated with the quantified PBB-153 concentrations.
- Pathway Analysis:

- Use bioinformatics tools (e.g., Mummichog) to map the significantly altered metabolic features to known endogenous metabolic pathways.
- Identify pathways (e.g., related to catecholamine metabolism, fatty acids, or cellular respiration) that are perturbed in association with PBB-153 exposure.[\[16\]](#)[\[24\]](#)

## Conclusion

PBB-153 stands as a legacy pollutant whose impact is defined by its robust chemical structure and resulting physicochemical properties. Its high stability, low water solubility, and extreme lipophilicity drive its persistence in the environment and its accumulation in biological systems. The slow rate of metabolism and excretion results in a multi-decade biological half-life, ensuring that human populations exposed in the past continue to carry a significant body burden. A deep understanding of these core properties, from molecular weight to partition coefficients, is essential for accurately modeling its environmental fate, assessing toxicological risk, and developing strategies to understand its long-term health consequences. The analytical and metabolomic workflows detailed here provide the necessary tools for researchers to continue investigating the lasting legacy of this once-prevalent flame retardant.

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